N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropane ring substituted with two isobutyl groups and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diisobutylamine. The reaction is carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) using thionyl chloride as a reagent . The process involves the formation of an intermediate acid chloride, which then reacts with diisobutylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of milder and more economically attractive alternatives to traditional reagents, such as the combined reagent TiCl4/NaBH4, can be employed to reduce costs and improve safety .
Chemical Reactions Analysis
Types of Reactions
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) and various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the amide can yield the corresponding amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceutically important compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar in structure but contains an octylphenylphosphinyl group instead of the cyclopropane ring.
N,N-dimethyl-2,2,3,3-tetramethylcyclopropanecarboxamide: Similar but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the presence of multiple methyl groups
Properties
Molecular Formula |
C16H31NO |
---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H31NO/c1-11(2)9-17(10-12(3)4)14(18)13-15(5,6)16(13,7)8/h11-13H,9-10H2,1-8H3 |
InChI Key |
VJOPDUGRMQXZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.